N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide
Overview
Description
N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzenesulfonamide core with an ethyl group and a methylsulfonylaminoethoxy substituent, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzenesulfonamide.
Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Ether Formation: The ethylated product undergoes a nucleophilic substitution reaction with 2-chloroethanol to form the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium alkoxides or thiolates.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the ethoxy and methylsulfonyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Lacks the ethoxy and methylsulfonyl groups, resulting in different reactivity and applications.
N-ethyl-4-aminobenzenesulfonamide: Contains an amino group instead of the ethoxy and methylsulfonyl groups, altering its chemical properties.
Uniqueness
N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both ethoxy and methylsulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S2/c1-3-12-20(16,17)11-6-4-10(5-7-11)18-9-8-13-19(2,14)15/h4-7,12-13H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRSYHORAMENB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OCCNS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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